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Compound of Interest

Compound Name: Methyl bromoacetate-2,2-d2

CAS No.: 163886-16-6

Cat. No.: B068387 Get Quote

This guide provides a comprehensive technical overview of Methyl bromoacetate-2,2-d2
(CAS No. 163886-16-6), a valuable stable isotope-labeled compound. It is intended for

researchers, scientists, and drug development professionals who utilize advanced chemical

tools for mechanistic studies, quantitative analysis, and novel synthesis. We will delve into its

fundamental properties, core applications, and detailed experimental protocols, moving beyond

simple data recitation to explain the causal relationships that make this reagent a powerful

asset in the modern laboratory.

Introduction: The Significance of Deuterium
Labeling
In the landscape of chemical and biomedical research, stable isotope labeling is a cornerstone

technique for elucidating complex systems. Deuterated compounds, where one or more

hydrogen atoms are replaced by their stable heavy isotope, deuterium (²H or D), serve as

indispensable probes.[1] Unlike radioactive isotopes, they are non-radioactive and chemically

stable.[1] This substitution, while minimally affecting the molecule's chemical reactivity in many

cases, imparts a distinct mass difference that is readily detectable by mass spectrometry (MS).

[2]

The strategic placement of deuterium can:
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Create ideal internal standards for quantitative mass spectrometry, correcting for

experimental variability.[1][2]

Probe reaction mechanisms by studying the kinetic isotope effect (KIE).[3]

Improve the metabolic profile of drug candidates by slowing metabolism at specific sites,

potentially increasing half-life and oral bioavailability.[4][5]

Methyl bromoacetate-2,2-d2 is a specialized reagent that leverages these principles. As a

deuterated analogue of the versatile C₂ building block, methyl bromoacetate, it combines well-

established alkylating reactivity with the analytical advantages of isotopic labeling.[6]

Physicochemical Properties and Synthesis
The fundamental identity and characteristics of Methyl bromoacetate-2,2-d2 are summarized

below. These properties are nearly identical to the non-labeled parent compound, with the

primary difference being the molecular weight.[7]

Table 1: Physicochemical Data for Methyl bromoacetate-2,2-d2

Property Value References

CAS Number 163886-16-6 [7][8][9]

Molecular Formula C₃H₃D₂BrO₂ [7][8]

Molecular Weight 154.99 g/mol [7][8][9][10]

Isotopic Purity Typically ≥98 atom % D [10]

Appearance Colorless to yellow liquid [11]

Odor Sharp, pungent [6][11]

Boiling Point ~144-146 °C [6][11]

Density ~1.62 g/mL at 25 °C [6][11]

Primary Hazard Toxic, corrosive, lachrymator [6][11]
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Conceptual Synthetic Pathway
While specific proprietary synthesis methods may vary, a plausible and common laboratory

approach for producing α-deuterated esters involves a two-step process based on established

organic chemistry principles.[6][12] The synthesis would begin with the α-bromination of

deuterated acetic acid, followed by a Fischer esterification.

A key precursor, bromoacetic-d2 acid, can be synthesized via a Hell-Volhard-Zelinsky-type

reaction on acetic acid-d3, followed by hydrolysis. The subsequent esterification with methanol,

catalyzed by a strong acid, yields the final product.

Acetic Acid-d4
(CD3COOD)

Bromoacetic Acid-d2
(BrCD2COOH) Bromoacetic Acid-d2

Methyl bromoacetate-2,2-d2
(BrCD2COOCH3)

  Methanol (CH3OH),
  H2SO4 (cat.)  

Click to download full resolution via product page

Conceptual synthesis of Methyl bromoacetate-2,2-d2.

Causality of Synthesis: The Hell-Volhard-Zelinsky reaction is the method of choice for the α-

bromination of carboxylic acids.[6] The subsequent Fischer esterification is a robust and

scalable method for converting carboxylic acids to methyl esters.[6] The isotopic purity of the

final product is critically dependent on the isotopic enrichment of the starting deuterated acetic

acid.

Core Applications and Methodologies
The utility of Methyl bromoacetate-2,2-d2 stems from its dual nature: it is both a potent

alkylating agent and a stable isotope-labeled tracer.[1][6]
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Application 1: Internal Standard for Quantitative Mass
Spectrometry
Expertise & Rationale: The gold standard for quantitative analysis by liquid chromatography-

mass spectrometry (LC-MS) involves the use of a stable isotope-labeled internal standard (SIL-

IS).[1][2] A SIL-IS is the ideal reference compound because it has nearly identical chemical and

physical properties to the analyte of interest (the "light" version).[1] It co-elutes

chromatographically and experiences the same extraction efficiency and ionization

suppression/enhancement in the MS source.[13][14] By adding a known amount of Methyl
bromoacetate-2,2-d2 to a sample, one can accurately quantify its non-deuterated counterpart,

methyl bromoacetate, or any derivative thereof, by comparing their respective signal intensities.

This normalization corrects for sample loss during preparation and for matrix effects during

analysis, leading to highly accurate and reproducible data.[13][15]

Workflow for using a deuterated internal standard.

Protocol: Quantification of a Thiol-Containing Analyte via Derivatization

This protocol describes the quantification of a low-molecular-weight thiol (e.g., glutathione) in a

biological matrix after derivatization with both the analyte standard (methyl bromoacetate) and

the internal standard (Methyl bromoacetate-2,2-d2).

Prepare Calibration Standards: Create a series of calibration standards by spiking known

concentrations of the target thiol into a blank matrix (e.g., plasma).

Internal Standard Spiking: To each calibrator and unknown sample, add a fixed concentration

of a derivatizing solution containing Methyl bromoacetate-2,2-d2. The rationale is to add

the IS early to account for variability in the subsequent derivatization and extraction steps.

[15]

Analyte Derivatization: Add a separate solution of standard methyl bromoacetate to form the

analyte derivative.

Reaction Quenching & Extraction: Incubate to allow the alkylation reaction to complete.

Quench the reaction (e.g., by adding an acid). Extract the derivatized analytes using liquid-

liquid extraction (LLE) or solid-phase extraction (SPE).
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LC-MS/MS Analysis: Analyze the extracted samples. Monitor the specific mass transition for

the analyte derivative (e.g., [M+H]⁺ → fragment) and the corresponding +2 Da shifted

transition for the internal standard derivative ([M+2+H]⁺ → fragment).

Data Processing: Construct a calibration curve by plotting the peak area ratio (Analyte Area /

Internal Standard Area) against the known concentration of the calibrators. Determine the

concentration of the unknown samples from this curve.

Application 2: Covalent Labeling of Cysteine Residues
in Proteins
Expertise & Rationale: Methyl bromoacetate is a well-established reagent for the alkylation of

nucleophilic amino acid side chains, with a particular reactivity towards the thiol group of

cysteine residues.[16][17] This reaction is highly chemoselective at appropriate pH levels

(typically pH 7-9).[16] Using Methyl bromoacetate-2,2-d2 allows for the introduction of a

stable isotope tag onto cysteine-containing peptides. In quantitative proteomics, this enables

differential analysis; for example, a control protein sample can be labeled with the "light"

reagent (methyl bromoacetate) and a treated sample with the "heavy" d2-reagent. When the

samples are mixed and analyzed by MS, the relative abundance of the light and heavy forms of

each peptide provides a precise measure of the change in protein expression or modification.

Protocol: Differential Labeling of a Protein Sample

Protein Preparation: Solubilize and denature the protein samples (control and treated) in a

suitable buffer (e.g., 8M urea). Reduce disulfide bonds with dithiothreitol (DTT).

Alkylation/Labeling:

To the control sample, add standard methyl bromoacetate to a final concentration of ~20

mM.

To the treated sample, add Methyl bromoacetate-2,2-d2 to the same final concentration.

Incubate at room temperature in the dark for 1 hour. The thiol group of cysteine attacks the

carbon bearing the bromine in a classic Sₙ2 reaction.[17]
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Quenching and Cleanup: Quench the reaction by adding excess L-cysteine or β-

mercaptoethanol to consume unreacted alkylating agent.[17] Combine the "light" and

"heavy" labeled samples.

Proteolytic Digestion: Digest the combined protein sample into peptides using an enzyme

such as trypsin.

LC-MS/MS Analysis: Analyze the resulting peptide mixture. The mass spectrometer will

detect peptide pairs that are chemically identical but differ in mass by 2 Da (or multiples of 2

if the peptide contains multiple cysteines).

Data Analysis: Use specialized proteomics software to identify the paired peaks and

calculate their intensity ratios, revealing changes in the relative abundance of specific

cysteine-containing peptides between the two conditions.

Application 3: Mechanistic Studies via the Kinetic
Isotope Effect (KIE)
Expertise & Rationale: The Kinetic Isotope Effect (KIE) is a powerful tool for investigating

reaction mechanisms.[18] It is defined as the ratio of the reaction rate of a compound with a

light isotope (k_L) to the rate of the same compound with a heavy isotope (k_H). A C-D bond

has a lower zero-point vibrational energy than a C-H bond, and thus requires more energy to

break.[3][19]

In the case of Methyl bromoacetate-2,2-d2, the deuterium atoms are not directly cleaved in its

typical Sₙ2 alkylation reactions. Therefore, one would expect a secondary kinetic isotope effect

rather than a primary one.[18] This effect arises from changes in hybridization at the carbon

atom adjacent to the isotopic substitution.[18] For an Sₙ2 reaction where the α-carbon (the -

CD₂- group) does not change hybridization significantly in the rate-determining step, the KIE

(k_H/k_D) is expected to be close to 1.0. Observing a significant deviation from 1.0 could

suggest a more complex mechanism or a different rate-determining step.

Handling and Safety
Methyl bromoacetate-2,2-d2 shares the same hazards as its non-deuterated counterpart. It is

a combustible, toxic, and corrosive liquid.[6][11] It is a potent lachrymator (tear-producing
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agent) and can cause severe irritation and burns to the skin, eyes, and respiratory tract.[6][11]

Mandatory Safety Precautions:

Always handle this compound in a certified chemical fume hood.

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves

(e.g., nitrile), safety goggles, and a lab coat.[11]

Avoid inhalation of vapors and contact with skin and eyes.[11]

Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat and

ignition sources.[9]

In case of exposure, immediately flush the affected area with copious amounts of water and

seek urgent medical attention.[11]

Conclusion
Methyl bromoacetate-2,2-d2 is more than just a chemical reagent; it is a precision tool for the

modern scientist. Its true value is realized when its well-defined alkylating chemistry is

combined with the analytical power of stable isotope labeling. From enabling high-accuracy

quantification in complex biological matrices to probing the subtleties of protein chemistry, this

compound provides a robust and reliable means to generate high-quality, defensible data in

drug discovery, proteomics, and mechanistic research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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